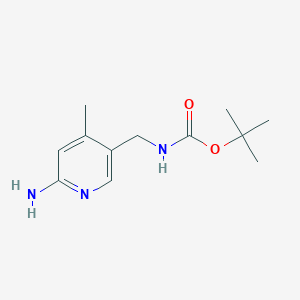
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-amino-4-methylpyridine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or dioxane. The reaction mixture is cooled to low temperatures, and reagents like Boc anhydride and ammonia solution are added gradually .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of recyclable Boc carriers and environmentally friendly conditions is also emphasized .
化学反应分析
Types of Reactions
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Boc anhydride, and ammonia solution. The reactions are typically carried out in solvents like ethanol or dioxane, under controlled temperatures and pressures .
Major Products
The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and other functionalized derivatives .
科学研究应用
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further modulating the activity of target proteins .
相似化合物的比较
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
属性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(6-amino-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H2,13,14)(H,15,16) |
InChI 键 |
YXJQZUPWPPWERM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


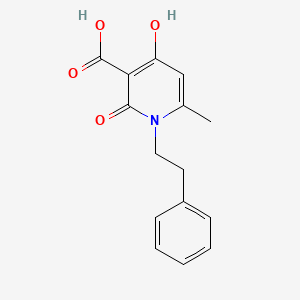
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
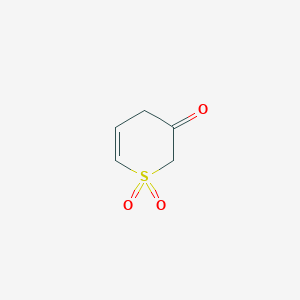
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)
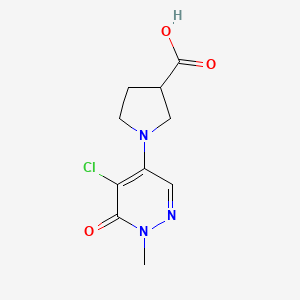
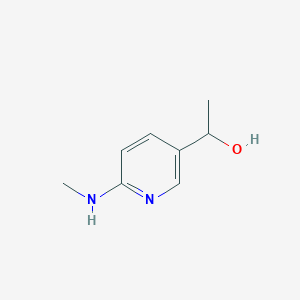
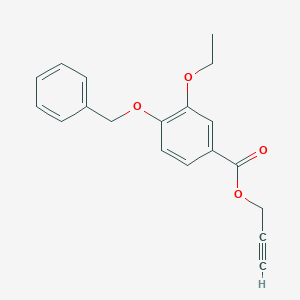
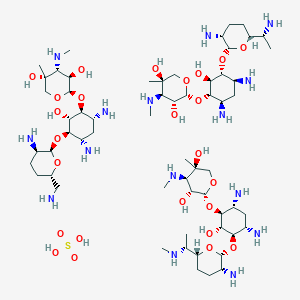
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
